molecular formula C5H9NO2 B2745529 3-Aminopent-4-enoic acid CAS No. 14403-19-1

3-Aminopent-4-enoic acid

Cat. No. B2745529
CAS RN: 14403-19-1
M. Wt: 115.132
InChI Key: JWDXWYBYQUVMMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

APEA can be synthesized through the nucleophilic addition of ammonia to 3-chloropent-2-enoic acid in the presence of a base. APEA can also be synthesized from alternative precursors.


Molecular Structure Analysis

The molecular structure of APEA is represented by the formula C5H7NO2. The IUPAC Standard InChI is InChI=1S/C5H9NO2/c1-2-4 (6)3-5 (7)8/h2,4H,1,3,6H2, (H,7,8) .

Scientific Research Applications

Synthesis and Structural Analysis

3-Aminopent-4-enoic acid serves as a foundational compound in the synthesis and structural analysis of various organic molecules. Its derivatives and related compounds have been extensively studied for their molecular structures and bonding characteristics. For instance, the structural investigation of N-Phenylmaleamic acid, a compound closely related to 3-aminopent-4-enoic acid, revealed planar molecules linked by hydrogen bonds, showcasing the intricate intermolecular interactions (K. Lo & S. Ng, 2009). Similarly, the synthesis of γ-fluorinated α-amino acids, including derivatives of 3-aminopent-4-enoic acid, highlights its utility in producing compounds with potential biological activities (K. Laue et al., 2000).

Biochemical Applications

In biochemical research, 3-aminopent-4-enoic acid and its analogs are pivotal in developing biosynthetic pathways for valuable compounds. A notable application is the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli, demonstrating the compound's role in producing biologically active molecules (Haoran Zhang & G. Stephanopoulos, 2016). Furthermore, the unusual beta-vinyl effect observed in biotransformations of 3-arylpent-4-enoic acids underscores the unique biochemical properties that can be harnessed for synthesizing enantiopure compounds (Ming Gao et al., 2006).

Material Science and Sensing

In material science, derivatives of 3-aminopent-4-enoic acid contribute to the development of novel materials with specific functional properties. For instance, a luminescent Tb-MOF material, synthesized using a compound structurally similar to 3-aminopent-4-enoic acid, demonstrates selective ion detection and vapor sensing capabilities, showcasing the material's potential in environmental monitoring and chemical sensing (Di-Ming Chen et al., 2017).

Peptide Synthesis

The molecule is also instrumental in peptide and pseudopeptide synthesis, as illustrated by the microwave-assisted preparation of cyclic pseudopeptides using cis-5-aminopent-3-enoic acid (cis-Apa) as a linker. This approach enables the efficient synthesis of macrocyclic peptidomimetics, highlighting the versatility of 3-aminopent-4-enoic acid derivatives in designing bioactive molecules (A. Baron et al., 2011).

Safety And Hazards

APEA may cause skin irritation and an allergic skin reaction. It also causes serious eye irritation and may cause respiratory irritation . It’s important to handle APEA carefully, and under controlled conditions.

properties

IUPAC Name

3-aminopent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDXWYBYQUVMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopent-4-enoic acid

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